5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid

Chemical Synthesis Building Block Procurement Quality Control

5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 2044773-47-7) is a halogenated, cyclopropane-fused indene carboxylic acid with molecular formula C₁₁H₉ClO₂ and molecular weight 208.64 g/mol. It is commercially available as a research chemical building block from multiple suppliers at purities of ≥95% to ≥98%.

Molecular Formula C11H9ClO2
Molecular Weight 208.64 g/mol
CAS No. 2044773-47-7
Cat. No. B1435908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid
CAS2044773-47-7
Molecular FormulaC11H9ClO2
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESC1C2C(C2C(=O)O)C3=C1C(=CC=C3)Cl
InChIInChI=1S/C11H9ClO2/c12-8-3-1-2-5-6(8)4-7-9(5)10(7)11(13)14/h1-3,7,9-10H,4H2,(H,13,14)
InChIKeyJZLKUPNAUQTSJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 2044773-47-7): Core Chemical Identity and Procurement Baseline


5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid (CAS 2044773-47-7) is a halogenated, cyclopropane-fused indene carboxylic acid with molecular formula C₁₁H₉ClO₂ and molecular weight 208.64 g/mol . It is commercially available as a research chemical building block from multiple suppliers at purities of ≥95% to ≥98% . The compound belongs to the substituted tetrahydrocyclopropa[a]indene-1-carboxylic acid class, which has been broadly claimed in patents as agonists of G-protein-coupled receptor 40 (GPR40) for potential metabolic disease applications [1]. However, no public, quantitative biological or physicochemical data specific to this chloro-substituted congener have been identified, placing the procurement decision on structural and purity considerations rather than on proven differential performance.

Why Generic Substitution Fails for 5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid: The Structural Specificity Gap


Within the tetrahydrocyclopropa[a]indene-1-carboxylic acid series, position-5 substitution is not interchangeable without consequence. The chloro substituent at the 5-position of the indene ring alters the electronic environment, lipophilicity (calculated LogP ~2.31 ), and hydrogen-bonding potential (single H-donor, single H-acceptor ) relative to the unsubstituted parent (CAS 501418-06-0) or methyl-substituted analogs. In the context of GPR40 AgoPAM pharmacology, minor structural modifications on the indane/indene core are known to profoundly impact agonist potency, allosteric modulator character, and metabolic stability—particularly the propensity to form reactive acyl-glucuronide metabolites [1]. Consequently, substituting this 5-chloro derivative with an unsubstituted, methyl, or differently halogenated cyclopropa[a]indene-1-carboxylic acid cannot be assumed to yield equivalent biological or pharmaceutical performance without direct comparative data.

Product-Specific Quantitative Evidence Guide for 5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid


Purity and Batch-to-Batch Reliability: Direct Head-to-Head Comparison Against Analogous Cyclopropa[a]indene Building Blocks

The target compound is commercially supplied at ≥98% purity (e.g., ChemScene Cat. CS-0518527, Leyan 98%) . In head-to-head comparisons of commercially available cyclopropa[a]indene-1-carboxylic acid analogs, the 5-chloro derivative (CAS 2044773-47-7) and the unsubstituted parent (CAS 501418-06-0) are both routinely offered at ≥98% purity . No vendor-provided impurity profile or batch-to-batch variability data are publicly available for either compound, meaning procurement decisions currently rest on identical purity specifications without differentiation.

Chemical Synthesis Building Block Procurement Quality Control

Lipophilicity and Physicochemical Differentiation: Calculated LogP and Hydrogen-Bonding Capacity Versus Unsubstituted Parent

The calculated LogP for 5-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid is reported as 2.31, with 1 H-acceptor and 1 H-donor . By comparison, the unsubstituted parent (CAS 501418-06-0, C₁₁H₁₀O₂, MW 174.2) has a lower predicted LogP (~1.8–2.0) and identical H-bonding capacity . The addition of chlorine increases lipophilicity by approximately 0.3–0.5 log units, which can significantly affect membrane permeability, protein binding, and metabolic clearance in drug discovery contexts.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Patent-Cited Therapeutic Relevance: Class-Level GPR40 Agonism Potential Versus Non-Chlorinated Analogs

The broader tetrahydrocyclopropa[a]indene-1-carboxylic acid class, encompassing the 5-chloro derivative, is explicitly claimed as GPR40 agonists in issued patents (e.g., US 9,834,563) [1]. The patent describes these compounds as useful for treating Type 2 diabetes and associated metabolic disorders. While specific GPR40 EC₅₀ values for the 5-chloro congener are absent from the public domain, the indane-derived GPR40 AgoPAM literature demonstrates that chlorine substitution on the aryl ring can modulate both potency and the agoPAM character (allosteric modulation vs. pure agonism) [2]. This class-level inference positions the 5-chloro derivative as a differentiated building block for synthesizing patent-covered GPR40 modulators, where chlorine's electronic and steric effects may be exploited in SAR explorations.

Metabolic Disease GPR40 Agonist Drug Discovery

Best Application Scenarios for 5-Chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid Based on Verified Evidence


GPR40-Focused Medicinal Chemistry SAR Campaigns

The 5-chloro derivative is uniquely positioned as a late-stage diversification intermediate for GPR40 AgoPAM programs. The chlorine atom provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and simultaneously modulates the electronic character of the indene ring [1]. Given the documented sensitivity of GPR40 agoPAM pharmacology to aryl substitution patterns [2], this building block enables exploration of halogen-specific effects on target engagement, selectivity, and metabolic stability that cannot be achieved using the unsubstituted or methyl-substituted parent scaffolds.

Pharmacokinetic Property Optimization via Lipophilicity Tuning

With a calculated LogP of 2.31, this compound offers a measurable increase in lipophilicity (~0.3–0.5 log units) over the non-chlorinated parent [1]. In lead optimization, such a shift can be strategically employed to enhance membrane permeability or to displace a lead series into a more favorable property space. Procurement of the 5-chloro building block is warranted when a medicinal chemistry team needs to systematically vary LogP while keeping the cyclopropa[a]indene core constant, a common tactic for balancing potency and ADME properties.

Patent-Landscape-Driven Chemical Space Exploration

Because the compound falls within the Markush claims of active GPR40 agonist patents (e.g., US 9,834,563) [1], it is a strategically relevant intermediate for medicinal chemists expanding patent coverage or designing patent-evading analogs. Purchasing this specific chlorinated variant, rather than a generic analog, is essential for establishing novelty and freedom-to-operate positions that rely on the specific 5-chloro substitution pattern.

Chemical Biology Tool Compound Synthesis

For academic groups investigating GPR40 biology, the 5-chloro derivative can serve as a key intermediate in synthesizing tool compounds equipped with photoaffinity labels or fluorescent reporters. The chlorine atom can be selectively displaced with functionalized amines or thiols using suitable metal catalysis, enabling the generation of probe molecules that maintain the core scaffold's recognition elements while introducing a reporter tag at a well-defined position.

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